![molecular formula C19H16N2O3S B2946712 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide CAS No. 477280-50-5](/img/structure/B2946712.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

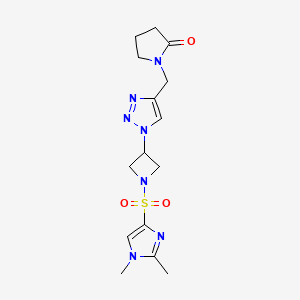

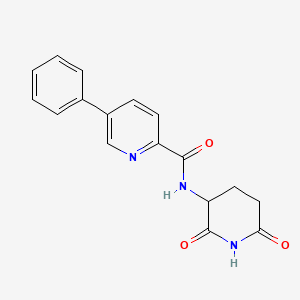

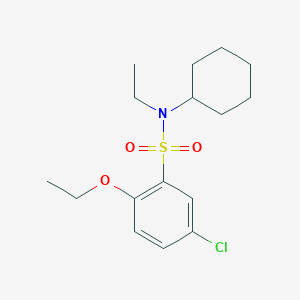

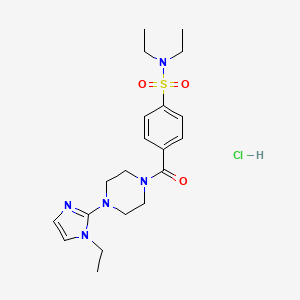

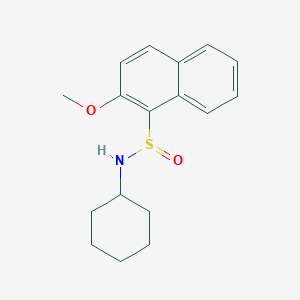

The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide” contains several functional groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The thiazol-2-yl group is a thiazole, a type of heterocyclic compound that contains both sulfur and nitrogen in the ring . The phenylpropanamide part suggests the presence of a phenyl group (a derivative of benzene) and a propanamide group, which is a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The aromatic rings (benzodioxole and phenyl groups) would likely be planar due to the nature of aromatic systems. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance solubility in water, while the aromatic rings could increase stability .Mechanism of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to possess a wide range of pharmacological activities, including anti-cancer , anti-infective , anti-diabetic , and anti-oxidant activities. Also, some compounds with a similar structure have shown significant analgesic and anti-inflammatory activities .

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide in lab experiments is its specificity for HDAC6, which allows for the study of the role of this enzyme in various biological processes. This compound is also relatively stable and easy to synthesize, making it a cost-effective tool for research. However, one of the limitations of using this compound is its potential off-target effects, as it may also inhibit other HDAC isoforms or non-HDAC proteins. Therefore, it is important to use appropriate controls and confirm the specificity of this compound in each experiment.

Future Directions

There are several future directions for the research on N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide. One area of interest is the development of this compound analogs with improved potency and selectivity for HDAC6. Another area of research is the investigation of the role of HDAC6 in various diseases, such as neurodegenerative disorders and autoimmune diseases. This compound may also have potential applications in combination therapy with other anticancer agents or as a chemosensitizer to overcome drug resistance in cancer cells. Finally, the development of this compound-based imaging probes may enable the visualization of HDAC6 activity in vivo and facilitate the diagnosis and treatment of diseases.

Synthesis Methods

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide involves the reaction of 2-aminothiazole with 4-(benzo[d][1,3]dioxol-5-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with phenylpropanoyl chloride to obtain the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound induces apoptosis, or programmed cell death, in cancer cells by targeting the mitochondrial pathway. It also inhibits the growth and proliferation of cancer cells by regulating the cell cycle and suppressing the expression of oncogenes.

Safety and Hazards

properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-18(9-6-13-4-2-1-3-5-13)21-19-20-15(11-25-19)14-7-8-16-17(10-14)24-12-23-16/h1-5,7-8,10-11H,6,9,12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNFYHLUDNTUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)

![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)

![2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2946637.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2946640.png)

![2-chloro-5-nitro-N-[3-(6-pyrrolidinopyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2946642.png)

![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylprop-2-enamide](/img/structure/B2946643.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2946646.png)

![1-(2,3-Dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946648.png)